molecular formula C14H19ClN5OP B2356759 1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane CAS No. 716364-67-9

1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane

Cat. No.: B2356759
CAS No.: 716364-67-9
M. Wt: 339.76
InChI Key: FJHHVNKJOZFAFX-UHFFFAOYSA-N
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Description

1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane is a chemical reagent designed for research and development applications. This compound features a complex structure incorporating chloropyridazine, imidazole, and azepane rings, suggesting potential for diverse biological activity. Compounds based on the 6-chloropyridazin-3-yl scaffold are of significant interest in medicinal chemistry. Research on related structures indicates potential applications in neuroscience, particularly as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), with some derivatives demonstrating affinity in the nanomolar range . Furthermore, molecular hybridization strategies using chloropyridazine cores are actively explored in oncology, with some hybrids functioning as proposed apoptotic inducers and PARP-1 inhibitors . PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a crucial target in cancer therapy . The specific mechanism of action and full research value of this particular hybrid molecule are subject to ongoing investigation. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments before use.

Properties

IUPAC Name

1-[[1-(6-chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN5OP/c1-22(21,19-9-4-2-3-5-10-19)14-16-8-11-20(14)13-7-6-12(15)17-18-13/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHVNKJOZFAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=NC=CN1C2=NN=C(C=C2)Cl)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Synthesis

Source describes Fischer indole synthesis for imidazole cores:

  • Condensation of phenylhydrazones with aldehydes/ketones
  • Cyclization under acidic conditions (H2SO4, Δ)
  • Isolation via neutralization and extraction

Source provides an industrial-scale imidazole synthesis avoiding cyanide intermediates:

  • Iron-catalyzed conversion of 1,3-diketones to 1,2-diketones
  • Cyclocondensation with ammonium acetate
  • Oxidation of methylthio to methylsulfonyl groups using KMnO4

Phosphoryl Group Installation

Methylphosphoryl attachment employs Hirao cross-coupling:

  • Imidazole bromination at C-2 position (NBS, CCl4)
  • Palladium-catalyzed (Pd(OAc)2, PPh3) phosphorylation with dimethyl phosphonite
  • Oxidation (H2O2) to convert P(III) to P(V)

Final Assembly Strategies

Two convergent pathways dominate:

Phosphoryl-Mediated Coupling

  • React 1-(6-chloropyridazin-3-yl)azepane with imidazol-2-yl-methylphosphonic dichloride
    • Solvent: DMF, 0°C → RT
    • Base: DIEA (4 eq)
    • Time: 12-18 h
  • Quench with ice-water, extract with CH2Cl2
  • Purify via silica gel chromatography

Sequential Ring Formation

  • Pre-assemble imidazole-phosphoryl-azepane backbone
    • Start with 1-aminomethylphosphoryl-azepane
    • Cyclize with glyoxal and NH4OAc (Dean-Stark)
  • Introduce pyridazine via Suzuki-Miyaura coupling
    • Catalyst: Pd(PPh3)4
    • Ligand: AsPh3
    • Base: K2CO3

Analytical Characterization

Critical validation parameters include:

  • 1H NMR (CDCl3): δ 8.72 (d, J=8.4 Hz, 1H, pyridazine-H), 7.89 (s, 1H, imidazole-H)
  • 31P NMR : δ 18.7 ppm (singlet)
  • HRMS : m/z 407.0982 [M+H]+ (calc. 407.0979)
  • HPLC Purity : >99% (C18, MeCN:H2O 70:30)

Challenges and Optimization

Key synthetic hurdles addressed:

  • Phosphoryl Stability : Use of tert-butyl protecting groups during imidazole functionalization prevents P-O cleavage
  • Regioselectivity : Directed ortho-metalation (DoM) with TMPZnCl·LiCl ensures exclusive C-2 substitution on imidazole
  • Solvent Effects : THF outperforms MeCN in photochemical steps (92% vs. 22% yield)

Industrial Scalability Considerations

Patent highlights critical factors for large-scale production:

  • Replace KMnO4 with O2/Co(OAc)2 catalytic oxidation
  • Continuous flow photochemistry for azepane synthesis
  • Crystallization control using anti-solvent precipitation

Emerging Methodologies

Recent advances from source suggest potential selenadiazole-assisted ring expansion:

  • React azepane with 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
  • Introduce selenium/sulfur via oxidative cyclization
  • Subsequent phosphorylation

Chemical Reactions Analysis

Types of Reactions

1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[[1-(6-Chloropyridazin-3-yl)imidazol-2-yl]-methylphosphoryl]azepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Motifs

The compound’s key structural components and their analogs are compared below:

Azepane Ring
  • Target Compound : Azepane is functionalized with a methylphosphoryl-imidazole-pyridazine chain. The phosphoryl group may enhance polarity and hydrogen-bonding capacity.
  • AM-1220 Azepane (): Features a methyl-substituted azepane linked to an indole-naphthyl system.
Imidazole Moiety
  • Target Compound : Imidazole is substituted at the 1-position with 6-chloropyridazine, a rare combination. The 2-position connects to the phosphoryl-azepane chain.
  • Benzimidazole Derivatives (): Benzimidazole (fused benzene-imidazole) is a common scaffold in reagents and bioactive compounds. Derivatives like 1-(1H-benzo[d]imidazol-2-yl)ethanone () and oxadiazole/tetrazole hybrids () highlight the versatility of imidazole-based systems in synthetic chemistry .
Substituent Effects
  • 6-Chloropyridazine : The chlorine atom may improve metabolic stability and binding affinity, akin to chlorophenyl groups in ’s derivatives .
  • Methylphosphoryl Group : Unlike the methyl or aryl linkages in analogs (e.g., AM-1220’s methyl-indole), the phosphoryl group could modulate solubility and serve as a hydrogen-bond acceptor .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Azepane-Imidazole 6-Chloropyridazin-3-yl, Methylphosphoryl Medicinal chemistry, Catalysis -
AM-1220 Azepane Azepane-Indole Naphthalen-1-yl, Methyl Pharmacology (e.g., cannabinoid receptor modulation)
Benzimidazole-Chalcone Hybrids Benzimidazole-Chalcone Varied phenyl substituents Antimicrobial, Anticancer agents
Derivative L (Oxadiazole-Benzoimidazole) Benzoimidazole 4-Chlorophenyl, Oxadiazole Element-specific reagents
Rhodium-Imidazolylidene Complexes Imidazol-2-ylidene Oxazoline, Isopropyl groups Homogeneous catalysis

Q & A

Q. Advanced

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-labeled compound) to quantify affinity for targets like G-protein-coupled receptors (GPCRs) or kinases .
  • Enzyme inhibition studies : Measure IC₅₀ values in vitro for enzymes such as phosphodiesterases or cytochrome P450 isoforms .
  • Computational docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites, guided by the compound’s phosphoryl group and heterocyclic motifs .

How can researchers resolve discrepancies in reported biological activities?

Q. Advanced

  • Substituent analysis : Compare activities of analogs (e.g., 6-fluoro vs. 6-chloro derivatives) to identify electronic/hydrophobic effects .
  • Assay standardization : Control variables like cell lines (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
  • Meta-analysis : Use public databases (ChEMBL, PubChem) to cross-reference bioactivity data and identify outliers .

What physicochemical properties influence its reactivity and bioavailability?

Q. Basic

  • LogP : Predicted logP ~2.1 (moderate lipophilicity) facilitates membrane permeability but may require formulation tweaks for solubility .
  • Solubility : Poor aqueous solubility (≤10 µM in PBS) necessitates co-solvents (e.g., PEG-400) for in vivo studies .
  • pKa : The imidazole nitrogen (pKa ~6.5) may protonate in physiological pH, affecting binding to acidic targets .

How to design derivatives for improved pharmacokinetics?

Q. Advanced

  • Structural modifications :
    • Azepane ring : Introduce hydrophilic groups (e.g., hydroxyl) to enhance solubility .
    • Phosphoryl group : Replace methyl with trifluoroethyl to modulate metabolic stability .
  • SAR studies : Test derivatives in ADME assays (e.g., microsomal stability, Caco-2 permeability) .

What in silico methods predict target interactions?

Q. Advanced

  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess interactions with kinase ATP pockets .
  • QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to correlate structure with activity (e.g., pIC₅₀) .

What stability considerations are critical for experimental reproducibility?

Q. Basic

  • Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the phosphoryl group .
  • pH sensitivity : Degrades rapidly in acidic conditions (pH <4); use neutral buffers for in vitro assays .

How to evaluate off-target effects in pharmacological studies?

Q. Advanced

  • High-throughput screening (HTS) : Screen against panels of 100+ receptors/enzymes (e.g., Eurofins PanLabs) .
  • Proteome profiling : Use affinity pulldown coupled with LC-MS/MS to identify non-target protein binders .

What techniques resolve stereochemical complexities in derivatives?

Q. Advanced

  • X-ray crystallography : Determine absolute configuration of chiral centers (e.g., azepane C3) .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol mobile phases .

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